molecular formula C19H21NO2S B2452920 3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2191213-85-9

3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2452920
CAS No.: 2191213-85-9
M. Wt: 327.44
InChI Key: LXJBKKWHZVOEKT-UHFFFAOYSA-N
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Description

3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a methoxy group, a thiophene ring, and a benzoyl group. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The specific methods would depend on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors and modulate their activity, leading to various physiological effects . The exact pathways involved depend on the specific biological context and the receptors targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane is unique due to its combination of the 8-azabicyclo[3.2.1]octane scaffold with a methoxy group, a thiophene ring, and a benzoyl group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-18-10-16-6-7-17(11-18)20(16)19(21)14-4-2-13(3-5-14)15-8-9-23-12-15/h2-5,8-9,12,16-18H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJBKKWHZVOEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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